molecular formula C15H11ClN2 B3257611 4-Chloro-8-methyl-2-phenylquinazoline CAS No. 29209-81-2

4-Chloro-8-methyl-2-phenylquinazoline

Cat. No. B3257611
CAS RN: 29209-81-2
M. Wt: 254.71 g/mol
InChI Key: SDJYINOJLYTEHG-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-phenylquinazoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 . It is used for research purposes .


Synthesis Analysis

The synthesis of quinazoline derivatives like this compound often involves transition-metal-free methods . These methods are advantageous due to their high atom economy, mild reaction conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core with a chlorine atom at the 4th position, a methyl group at the 8th position, and a phenyl group at the 2nd position .

Scientific Research Applications

Antimycobacterial and Photosynthesis-Inhibiting Activity

Quinazoline derivatives, including those related to 4-Chloro-8-methyl-2-phenylquinazoline, have been investigated for their antimycobacterial properties. Compounds like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione have shown higher activity against Mycobacterium avium and M. kansasii than standard treatments like isoniazid. Additionally, these compounds possess photosynthesis-inhibiting activities, with some being highly effective in inhibiting oxygen evolution rate in spinach chloroplasts (Kubicová et al., 2003).

Aroylation Reactions

4-Chloroquinazolines, including derivatives like 4-chloro-2-methylquinazoline and 4-chloro-2-phenylquinazoline, have been utilized in aroylation reactions with aromatic aldehydes. These reactions, catalyzed by 1, 3-dimethylbenzimidazolium iodide, replace the chlorine atom with an aroyl group, yielding various quinazoline derivatives (Miyashita et al., 1992).

Nucleophilic Substitution Mechanism

The reaction of 4-chloro-2-phenylquinazoline with K15NN2 has been studied through 15N-NMR spectroscopy, contributing to the understanding of nucleophilic substitution mechanisms in haloazines. This research aids in clarifying the reactions involving haloazine compounds (Thet́az et al., 1976).

Apoptosis Induction and Anticancer Properties

Some quinazoline derivatives, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, have been identified as potent apoptosis inducers and efficacious anticancer agents. These compounds exhibit excellent blood-brain barrier penetration and have shown efficacy in various cancer models, highlighting their potential as anticancer clinical candidates (Sirisoma et al., 2009).

Synthesis of Novel Quinazoline Derivatives

Research has been conducted on synthesizing novel quinazoline derivatives with potential biological activities. This includes the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile and studies on methylation reactions of 2-phenylquinazoline-4-thion, contributing to the development of new compounds with diverse applications (Chang & Kim, 2002), (Sapaev et al., 2021).

Future Directions

Quinazoline derivatives like 4-Chloro-8-methyl-2-phenylquinazoline have been the focus of numerous studies due to their diverse biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

4-chloro-8-methyl-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)17-15(18-14(12)16)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYINOJLYTEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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